N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide
Description
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide is a compound that belongs to the class of sulfonamides
Properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-18-11-13(10-17-18)12-19(2)22(20,21)16-8-7-14-5-3-4-6-15(14)9-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFQTPRJHWHVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide typically involves the reaction of a pyrazole derivative with a naphthalenesulfonyl chloride under basic conditions. The process can be summarized as follows:
Starting Materials: 1-methyl-1H-pyrazole and 2-naphthalenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The pyrazole derivative is dissolved in an appropriate solvent (e.g., dichloromethane), and the base is added. The naphthalenesulfonyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects. Its unique structure allows for modifications that can enhance its pharmacological properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide: Similar structure but with a thiophene ring instead of a naphthalene ring.
Uniqueness
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide is unique due to the presence of the naphthalene ring, which can enhance its hydrophobic interactions and binding affinity to certain targets. This structural feature can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
